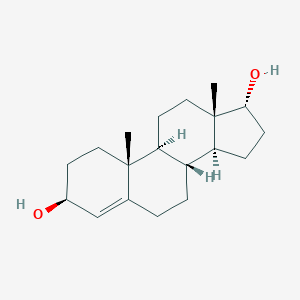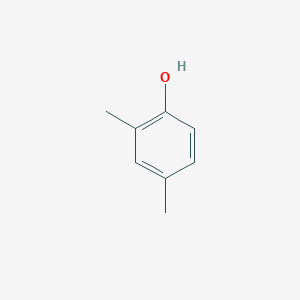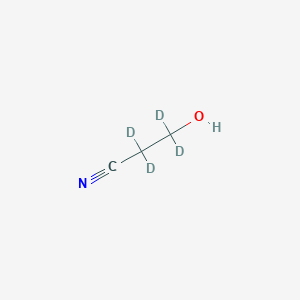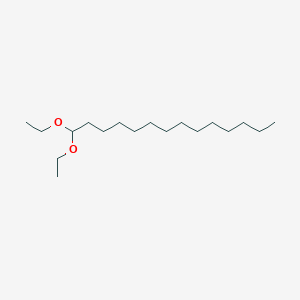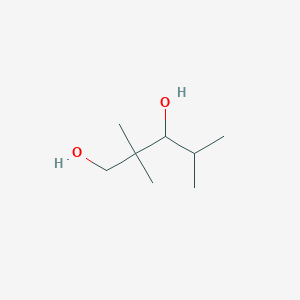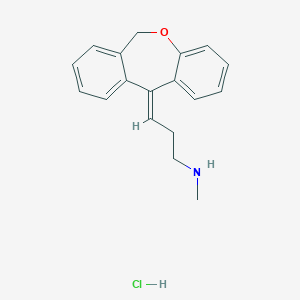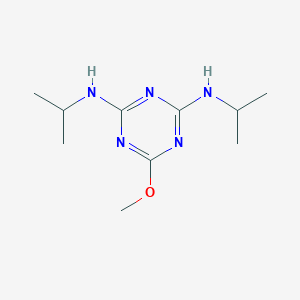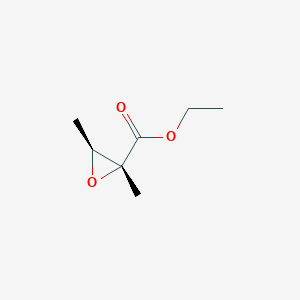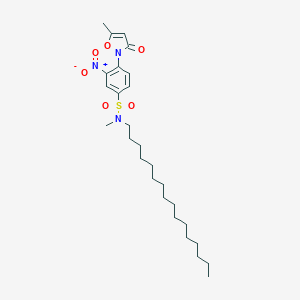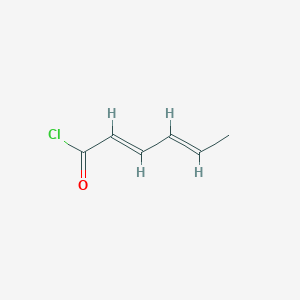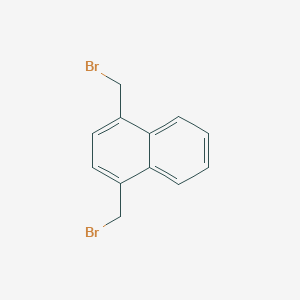
1,4-Bis(bromometil)naftaleno
Descripción general
Descripción
1,4-Bis(bromomethyl)naphthalene is an organic compound with the molecular formula C12H10Br2. It is a derivative of naphthalene, where two bromomethyl groups are attached to the 1 and 4 positions of the naphthalene ring. This compound is known for its applications in organic synthesis and material science due to its reactivity and structural properties .
Aplicaciones Científicas De Investigación
1,4-Bis(bromomethyl)naphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the synthesis of biologically active compounds for research in medicinal chemistry.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes .
Mecanismo De Acción
Mode of Action
It’s known that bromomethyl groups in organic compounds often participate in substitution reactions, acting as leaving groups .
Biochemical Pathways
It’s primarily used in chemical synthesis, such as in the Suzuki–Miyaura coupling reaction, a type of cross-coupling reaction used to form carbon-carbon bonds .
Pharmacokinetics
As a synthetic chemical, its bioavailability, metabolism, and excretion would depend on the specific context of its use .
Result of Action
Its primary use is in chemical synthesis rather than in biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis(bromomethyl)naphthalene can be synthesized through a multi-step reaction process. One common method involves the bromination of 1-methylnaphthalene. The process typically includes the following steps :
Formation of Bromomethyl Intermediate: 1-Methylnaphthalene is reacted with paraformaldehyde and aqueous hydrobromic acid in the presence of acetic acid and phosphoric acid to form the bromomethyl intermediate.
Bromination: The intermediate is then subjected to bromine at elevated temperatures (160-180°C) to yield 1,4-Bis(bromomethyl)naphthalene.
Industrial Production Methods
Industrial production of 1,4-Bis(bromomethyl)naphthalene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(bromomethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl-substituted naphthalene derivatives
Common Reagents and Conditions
Substitution: Typical reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are usually carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield naphthylmethylamines, while oxidation can produce naphthoquinones .
Comparación Con Compuestos Similares
Similar Compounds
1,8-Bis(bromomethyl)naphthalene: Similar in structure but with bromomethyl groups at the 1 and 8 positions.
2-(Bromomethyl)naphthalene: Contains a single bromomethyl group at the 2 position.
1,4-Bis(dibromomethyl)naphthalene: Contains two dibromomethyl groups, leading to increased steric hindrance and different reactivity patterns.
Uniqueness
1,4-Bis(bromomethyl)naphthalene is unique due to its symmetrical structure and the presence of two reactive bromomethyl groups. This makes it highly versatile in organic synthesis, allowing for the formation of a wide range of derivatives through various chemical reactions .
Propiedades
IUPAC Name |
1,4-bis(bromomethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHZQZOMHXNQBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=CC=C(C2=C1)CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343905 | |
| Record name | 1,4-Bis(bromomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58791-49-4 | |
| Record name | 1,4-Bis(bromomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Bis(bromomethyl)naphthalene (contains ca. 23% isomer) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,4-bis(bromomethyl)naphthalene participate in the synthesis of macrocyclic structures?
A1: 1,4-Bis(bromomethyl)naphthalene acts as an electrophilic building block, readily reacting with nucleophiles. For instance, it reacts with various bis-nucleophiles, such as N-tosylated polyamines [] and dipiperidiniumbis(dithiocarboxylate) salts [], in the presence of a base like sodium hydride to form macrocyclic structures through a nucleophilic substitution reaction. The bromine atoms serve as good leaving groups, facilitating the formation of carbon-nitrogen or carbon-sulfur bonds, ultimately leading to the desired macrocycle.
Q2: Can you provide an example of a specific reaction involving 1,4-bis(bromomethyl)naphthalene and its outcome?
A2: In a study exploring the synthesis of cyclophanes [], 1,4-bis(bromomethyl)naphthalene was reacted with the sodium salt of 9,10-bis{[2,2-di(ethoxycarbonyl)]ethyl}anthracene. This reaction, driven by the formation of sodium bromide, yielded tetraethyl 6,8,15,17-tetrahydro-7H,16H-5,18[1',2']-benzeno-9,14-ethenodibenzo[a,h]cyclotetradecene-7,7,16,16-tetracarboxylate (I). This compound subsequently underwent a photoisomerization upon exposure to light in the presence of silica gel, showcasing the potential of 1,4-bis(bromomethyl)naphthalene in building complex structures with interesting photochemical properties.
Q3: How does the structure of 1,4-bis(bromomethyl)naphthalene influence the properties of the synthesized macrocycles?
A3: The rigid naphthalene core of 1,4-bis(bromomethyl)naphthalene significantly influences the conformation and properties of the resulting macrocycles. For example, in N-tosylated polyazanaphthalenophanes, the naphthalene moiety restricts the conformational freedom of the attached polyamine bridge, favoring conformations where the bridge resides above the aromatic ring []. This structural constraint can impact the molecule's binding affinity, reactivity, and other physicochemical properties.
Q4: Are there any studies exploring the stability of compounds synthesized using 1,4-bis(bromomethyl)naphthalene?
A4: Yes, researchers have investigated the stability of products derived from 1,4-bis(bromomethyl)naphthalene. One study [] examined the use of 1,4-bis(bromomethyl)naphthalene in creating a polymer mimicking the structure of coal. Upon reacting the polymer with a hydride source, significant changes in the product's solubility were observed, suggesting a reduction in molecular weight and potential cleavage of bonds formed by the initial incorporation of 1,4-bis(bromomethyl)naphthalene. This highlights the importance of considering the stability of the target structure when employing 1,4-bis(bromomethyl)naphthalene as a building block.
Q5: Can 1,4-bis(bromomethyl)naphthalene be used to synthesize molecules with potential applications in materials science?
A5: Yes, the reaction of 1,4-bis(bromomethyl)naphthalene with appropriate bis-nucleophiles can generate electron-rich extended π-systems []. These systems, often incorporating 1,3-dithiole or 1,3-selenathiole units, exhibit interesting electrochemical properties and can act as strong electron donors. Researchers have synthesized a variety of tetrathiafulvalene, selenatrithiafulvalene, and diselenadithiafulvalene derivatives using this approach. These molecules, due to their redox behavior, hold potential for applications in organic metals and conducting materials.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate](/img/structure/B51697.png)
